molecular formula C8H8O4 B031418 4-Hydroxyphenylglycolic acid CAS No. 1198-84-1

4-Hydroxyphenylglycolic acid

Cat. No. B031418
CAS RN: 1198-84-1
M. Wt: 168.15 g/mol
InChI Key: YHXHKYRQLYQUIH-UHFFFAOYSA-N
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Description

4-Hydroxyphenylglycolic acid is a 2-hydroxy carboxylic acid and a member of phenols. It is functionally related to mandelic acid and is a conjugate acid of a 4-hydroxymandelate .


Synthesis Analysis

One of the efficient biosynthesis methods of 4-Hydroxyphenylacetic acid, which is closely related to 4-Hydroxyphenylglycolic acid, involves using lignin-related p-Coumaric and Ferulic acids as starting materials. The bioconversions comprise two artificial routes: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenylglycolic acid is C8H8O4. It is a 2-hydroxy carboxylic acid that is mandelic acid bearing a phenolic hydroxy substituent at position 4 . It contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

The melting point/freezing point of 4-Hydroxyphenylglycolic acid is 82-85°C (lit.). Its boiling point or initial boiling point and boiling range is 405.4°C at 760 mmHg .

Scientific Research Applications

Natural Product Chemistry

Application Summary

4-Hydroxymandelic acid is a component of a natural product isolated from Croton Pullei . The compound is part of a ferulic acid derivative known as (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide .

Method of Application

The compound was identified through computational simulations using theoretical calculations at DFT level to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data . The theoretical results were compared with the experimental data through linear regression .

Results and Outcomes

The computational method together with the 13 C and 1 H NMR and polarimetric analysis confirmed that the ferulic acid derivative present in the stems of C. pullei is (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide .

Organic Chemistry

Application Summary

4-Hydroxyphenylacetic acid is used as a reagent in the acylation of phenols .

Method of Application

The specific methods of application or experimental procedures for the acylation of phenols using 4-Hydroxyphenylacetic acid are not detailed in the sources .

Results and Outcomes

The outcomes of the acylation of phenols using 4-Hydroxyphenylacetic acid are not provided in the sources .

Biochemistry

Application Summary

4-Hydroxyphenylacetic acid is used for the fluorometric determination of oxidative enzymes .

Method of Application

The specific methods of application or experimental procedures for the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not detailed in the sources .

Results and Outcomes

The outcomes of the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not provided in the sources .

Chemical Synthesis

Application Summary

4-Hydroxyphenylacetic acid is used as a reagent in the acylation of phenols and amines .

Method of Application

The specific methods of application or experimental procedures for the acylation of phenols and amines using 4-Hydroxyphenylacetic acid are not detailed in the sources .

Results and Outcomes

The outcomes of the acylation of phenols and amines using 4-Hydroxyphenylacetic acid are not provided in the sources .

Enzyme Analysis

Application Summary

4-Hydroxyphenylacetic acid is used for the fluorometric determination of oxidative enzymes .

Method of Application

The specific methods of application or experimental procedures for the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not detailed in the sources .

Results and Outcomes

The outcomes of the fluorometric determination of oxidative enzymes using 4-Hydroxyphenylacetic acid are not provided in the sources .

Bioengineering

Application Summary

4-Hydroxymandelic acid (4-HMA) is used in bioengineering for the production of aromatic drugs and flavors . It has been engineered in Escherichia coli for production using a glucose–xylose mixture .

Method of Application

A biosynthetic pathway for 4-HMA production was constructed by heterologously expressing the fully synthetic 4-hydroxymandelic acid synthase (shmaS) in an l-tyrosine-overproducing Escherichia coli strain . The engineered E. coli strain utilized glucose and xylose simultaneously .

Results and Outcomes

The final engineered E. coli strain produced 15.8 g/L of 4-HMA by fed-batch fermentation in 60 hours .

Pharmacology

Application Summary

4-Hydroxymandelic acid is used in the realm of pharmacology for the generation of various organic compounds . It is employed for the preparation of 4-hydroxyphenylacetic acid, which is the synthetic precursor of selective β1-receptor antagonist drug atenolol .

Method of Application

The specific methods of application or experimental procedures for the preparation of 4-hydroxyphenylacetic acid using 4-Hydroxymandelic acid are not detailed in the sources .

Results and Outcomes

The outcomes of the preparation of 4-hydroxyphenylacetic acid using 4-Hydroxymandelic acid are not provided in the sources .

Safety And Hazards

When handling 4-Hydroxyphenylglycolic acid, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHKYRQLYQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862596
Record name Hydroxy(4-hydroxyphenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyphenylglycolic acid

CAS RN

1198-84-1, 7198-10-9
Record name (±)-4-Hydroxymandelic acid
Source CAS Common Chemistry
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Record name 4-Hydroxymandelic acid
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Record name Hydroxy(4-hydroxyphenyl)acetic acid
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Record name 4-hydroxyphenylglycolic acid
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Record name DL-4-hydroxymandelic acid
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Record name 4-HYDROXYMANDELIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name p-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

103 - 106 °C
Record name p-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The European patent specification EP-0,368,696 describes the condensation of a glyoxylic acid with phenol in the presence of a water-insoluble amine, to form a 12:84 mixture of 2- and 4-hydroxymandelic acid respectively. Then the excess of phenol is extracted with 1,1-dimethyl-1-methoxypropane. Only 70-74% of the paraisomer, 4-hydroxymandelic acid, is isolated leaving a non-separable mixture of approximately 1:1 2- and 4-hydroxymandelic acid.
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Synthesis routes and methods II

Procedure details

condensing glyoxylic acid with phenol at a temperature of 15°-80° C. in the absence of a strong mineral base and in the presence of a tertiary amine, said tertiary amine being insoluble or slightly soluble in water and being liquid at ambient temperature, and said glyoxylic acid being in aqueous solution at a concentration greater than 50% by weight, to produce parahydroxymandelic acid, and
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Synthesis routes and methods III

Procedure details

It is known that glyoxylic acid in alkaline aqueous medium is little stable and dismutes when hot quantitatively into oxalic and glycolic acids by Cannizzaro's reaction (BOETTINGER, Ber., I880, 13 I931I). For this reason, reactions that involve glyoxylic acid in alkaline aqueous medium are achieved at a temperature lower or equal to the room temperature. Thus, in the process described in French Pat. No. 2,132,364, condensation of glyoxylic acid with phenol in excess dissolved in 10% aqueous sodium hydroxide solution is achieved at 15° to 25° C. in 36 hours. In German Pat. No. 621 567, an alkaline aqueous solution of phenol and glyoxylic acid is held several days at the room temperature to obtain racemic parahydroxymandelic acid. J. GOODMAN et Al. .,Biochem. Biophys. Acta, 1968, 156, 364.67, condense glyoxylic acid with gaiacol in 68 hours at 25° C., and J. KAMLET, U.S. Pat. No. 2,640,083 proceeds in 48 hours at 15°-20° C. to prepare racemic 4-hydroxy 3-methoxy mandelic acid. Recently, Belgian Pat. No. 867 287 has described a process for obtaining an alkaline metal salt of solid monohydrated parahydroxymandelic acid by condensing glyoxylic acid with phenol in excess in alkaline aqueous solution at a temperature slightly higher than room temperature either in 18 hours from 30° to 35° C. (example 1) or 5 hours at 35° C. (example 2), or again 8 hours at 35° C. (example 3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenylglycolic acid
Reactant of Route 2
4-Hydroxyphenylglycolic acid
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Reactant of Route 3
4-Hydroxyphenylglycolic acid
Reactant of Route 4
4-Hydroxyphenylglycolic acid
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4-Hydroxyphenylglycolic acid
Reactant of Route 6
4-Hydroxyphenylglycolic acid

Citations

For This Compound
31
Citations
M Wu, H Wang, H Mao, C Wang, Z Dong, T Tang… - RSC …, 2022 - pubs.rsc.org
… 8 (a) The 2D in situ FTIR spectra of 4-hydroxyphenylglycolic acid oxidation under irradiation. (b) The 3D in situ FTIR spectra of 4-hydroxyphenylglycolic acid oxidation under irradiation. …
Number of citations: 2 pubs.rsc.org
AE Stroomer, H Overmars, NG Abeling… - Clinical …, 1990 - academic.oup.com
We describe a simple and rapid quantitative method for the simultaneous determination of 3,4-dihydroxyphenylalanine acid metabolites and 5-hydroxyindole-3-acetic acid. After solvent …
Number of citations: 27 academic.oup.com
K Muhrez, B Largeau, P Emond, F Montigny… - Biochemical …, 2017 - Elsevier
The ATP-binding cassette family transporter MRP2 (multidrug resistance-associated protein 2), encoded by the ABCC2 gene, is involved in the renal excretion of numerous xenobiotics …
Number of citations: 6 www.sciencedirect.com
H Peng, W Li, H Li, Z Deng, B Zhang - Journal of Functional Foods, 2017 - Elsevier
… 2 O 3 ] − was suggested as 4-hydroxyphenylglycolic acid (Różalska, Szewczyk, & Długoński, … 4-hydroxyphenylglycolic acid hexoside by its fragment ion of 4-hydroxyphenylglycolic acid …
Number of citations: 104 www.sciencedirect.com
H Xu, J Sun, Z Zhao, X Ma, C Li, L Liu… - International Journal of …, 2022 - Wiley Online Library
Soybean hulls, the main byproduct in soybean processing, have many biological activities. However, the value of this byproduct is still far from being fully exploited. In this study, we …
Number of citations: 1 ifst.onlinelibrary.wiley.com
W Zhao, J Li, Z bo Wei, S Wang, H He, C Sun… - Applied Catalysis B …, 2015 - Elsevier
… In the primary photocatalytic degradation of BPA, the attack of reactive species such as h + , radical dot O 2 − and radical dot OH produce hydroquinone, 4-hydroxyphenylglycolic acid, …
Number of citations: 88 www.sciencedirect.com
L Zhu, W Li, Z Deng, H Li, B Zhang - Foods, 2020 - mdpi.com
… Compound 18 (t R 20.836 min, m/z 167) revealed a major fragment ion at m/z 148.8648[MHH 2 O] − , which was authenticated as 4-hydroxyphenylglycolic acid [25]. Compounds 22 and …
Number of citations: 29 www.mdpi.com
X Zhang, K Zhu, J **e, Y Chen, L Tan, S Liu, R Dong… - Lwt, 2021 - Elsevier
The study presented the first comparison of content and composition along with the antioxidant activities of non-extractable polyphenols (NEPP) in the dietary fiber of jackfruit pulp (JDF) …
Number of citations: 18 www.sciencedirect.com
R Luo, H Han, J Liu, D Xu, Q Wang, S Fanali… - … of Pharmaceutical and …, 2020 - Elsevier
… Except for the dissolution of 4-hydroxyphenylglycolic acid with 1 % TEAA buffer (pH 4.6)/ACN (85/15, v/v), all the other analytes were dissolved in methanol. The injection volume was …
Number of citations: 5 www.sciencedirect.com
D Xu, H Shao, L Lai, E Sánchez-López… - Journal of …, 2021 - Elsevier
… The acidic standards including 4-hydroxyphenylglycolic acid, 3,4-difluorophenylacetic acid and 4-methoxyphenylglycolic acid were purchased from Alfa Aesar Chemicals Co., Ltd (…
Number of citations: 2 www.sciencedirect.com

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